5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid
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Overview
Description
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is an organic compound derived from anthracene It is characterized by the presence of chlorine, hydroxyl, and sulfonic acid functional groups attached to the anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid typically involves multiple steps:
Sulfonation: Anthracene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: The sulfonated anthracene is then chlorinated using a chlorinating agent such as sodium chlorate to introduce the chlorine atom at the 5-position.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce hydroxyl groups at the 9 and 10 positions. .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: It may affect oxidative stress pathways by generating reactive oxygen species (ROS) or by modulating antioxidant defenses
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the chlorine and sulfonic acid groups.
Anthraquinone-1-sulfonic acid: Lacks the hydroxyl groups.
5-Chloroanthracene: Lacks the hydroxyl and sulfonic acid groups.
Uniqueness
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is unique due to the combination of chlorine, hydroxyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these functional groups .
Properties
CAS No. |
55080-07-4 |
---|---|
Molecular Formula |
C14H9ClO5S |
Molecular Weight |
324.7 g/mol |
IUPAC Name |
5-chloro-9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9ClO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6,16-17H,(H,18,19,20) |
InChI Key |
CADWFOYKVUGUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)Cl)O |
Origin of Product |
United States |
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